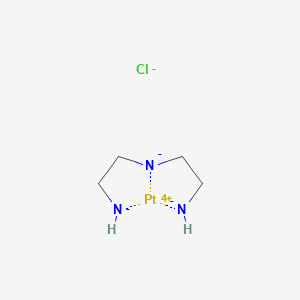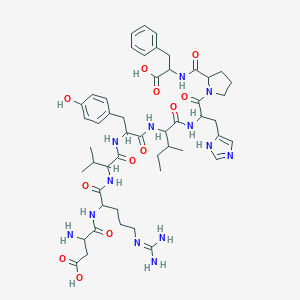
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BPTP involves its inhibition of PTPs, which are enzymes that catalyze the dephosphorylation of tyrosine residues in proteins. PTPs are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, BPTP can modulate these cellular processes and potentially treat diseases associated with PTP dysregulation.
Effets Biochimiques Et Physiologiques
BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the activity of PTPs, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that BPTP can improve cognitive function in animal models of neurodegenerative diseases and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPTP in lab experiments is its specificity for PTPs, which allows for targeted modulation of cellular processes. However, one limitation is the potential off-target effects of BPTP, which can lead to unintended consequences. Additionally, the synthesis of BPTP can be challenging, and the compound may not be readily available for use in lab experiments.
Orientations Futures
There are several future directions for the study of BPTP. One direction is the development of more efficient synthesis methods for BPTP, which can increase its availability for use in lab experiments. Another direction is the identification of specific PTPs that BPTP can target, which can lead to the development of more targeted therapies for diseases associated with PTP dysregulation. Additionally, further studies are needed to investigate the potential neuroprotective effects of BPTP and its potential use as a treatment for neurodegenerative diseases.
Méthodes De Synthèse
BPTP has been synthesized using various methods, including the reaction of 3-phenylpropylamine with 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid and subsequent amidation. Another method involves the reaction of 3-phenylpropylamine with 2-aminobenzothiazole-6-carboxylic acid, followed by cyclization and amidation. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
BPTP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BPTP has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various diseases, including cancer and diabetes. In neuroscience, BPTP has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. BPTP has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide |
|---|---|
Formule moléculaire |
C19H20N2O2S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C19H20N2O2S/c22-18(20-13-6-9-15-7-2-1-3-8-15)12-14-21-16-10-4-5-11-17(16)24-19(21)23/h1-5,7-8,10-11H,6,9,12-14H2,(H,20,22) |
Clé InChI |
YYJPASCSMUTOHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O |
SMILES canonique |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)








